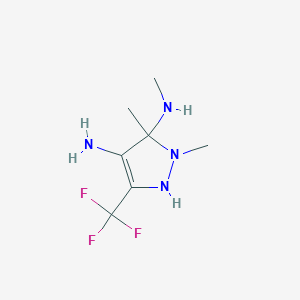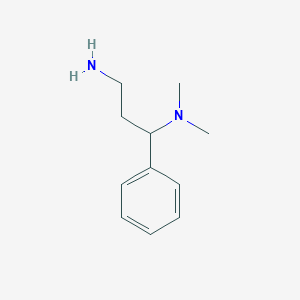
(3-Amino-1-phenylpropyl)dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Amino-1-phenylpropyl)dimethylamine is an organic compound with the molecular formula C11H18N2 It is a derivative of phenylpropylamine, characterized by the presence of an amino group and two methyl groups attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-1-phenylpropyl)dimethylamine typically involves the reaction of phenylpropylamine with dimethylamine under controlled conditions. One common method includes the reductive amination of phenylacetone with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is then purified through distillation or recrystallization techniques to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Amino-1-phenylpropyl)dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(3-Amino-1-phenylpropyl)dimethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of (3-Amino-1-phenylpropyl)dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylpropylamine: A parent compound with similar structural features but lacking the dimethylamine group.
N-Methylphenylpropylamine: A derivative with one methyl group attached to the nitrogen atom.
N,N-Dimethylphenylpropylamine: A closely related compound with two methyl groups attached to the nitrogen atom.
Uniqueness
(3-Amino-1-phenylpropyl)dimethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H18N2 |
|---|---|
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
N,N-dimethyl-1-phenylpropane-1,3-diamine |
InChI |
InChI=1S/C11H18N2/c1-13(2)11(8-9-12)10-6-4-3-5-7-10/h3-7,11H,8-9,12H2,1-2H3 |
InChI-Schlüssel |
ZXSNXBIFMBANFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(CCN)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


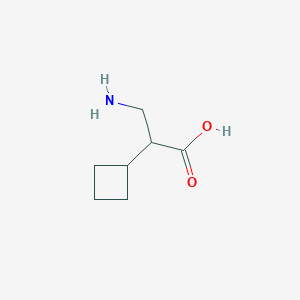
![4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile](/img/structure/B13224239.png)


![6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B13224253.png)
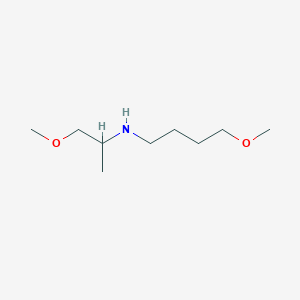
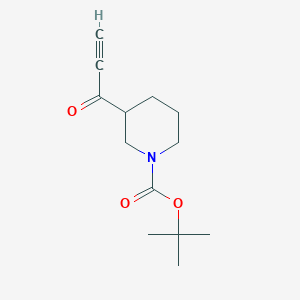
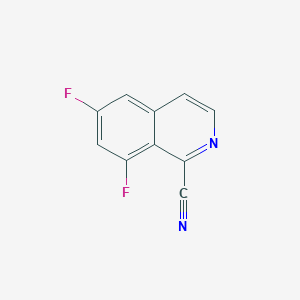

![1-[2-Amino-1-(3-hydroxyphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13224282.png)

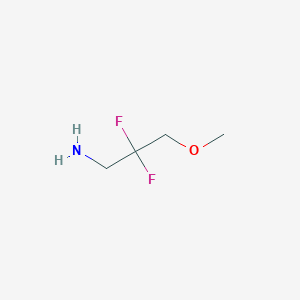
![2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine](/img/structure/B13224294.png)
